O-Desethyl Resiquimod

Description

Properties

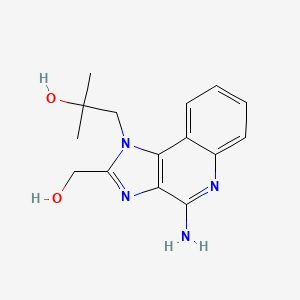

Molecular Formula |

C15H18N4O2 |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

1-[4-amino-2-(hydroxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol |

InChI |

InChI=1S/C15H18N4O2/c1-15(2,21)8-19-11(7-20)18-12-13(19)9-5-3-4-6-10(9)17-14(12)16/h3-6,20-21H,7-8H2,1-2H3,(H2,16,17) |

InChI Key |

VLKIKVURNOPTAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1C(=NC2=C1C3=CC=CC=C3N=C2N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

O-Desethyl Resiquimod: An Analysis of Available Biological Activity Data

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity of O-Desethyl Resiquimod. Despite extensive searches for its mechanism of action, quantitative data, and specific experimental protocols, no direct studies on this specific derivative of Resiquimod could be identified. The only available reference to this compound is in the context of a deuterated and acetylated analog, "this compound-d6 O-Acetate," which is likely intended for use as an internal standard in analytical chemistry rather than for biological investigation.

This absence of data prevents the creation of an in-depth technical guide on the biological activity of this compound as originally requested.

However, substantial information is available for the parent compound, Resiquimod (R848) , a well-characterized immune response modifier. For the benefit of researchers and drug development professionals interested in this class of molecules, we can provide a detailed overview of the biological activity of Resiquimod.

In-Depth Technical Guide: The Biological Activity of Resiquimod (R848)

Introduction

Resiquimod (R848) is a synthetic small molecule belonging to the imidazoquinoline family. It is a potent immune response modifier with well-documented antiviral and antitumor properties.[1] Resiquimod is known to be a dual agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), which are key pattern recognition receptors in the innate immune system.[2][3]

Mechanism of Action

Resiquimod's biological activity is primarily mediated through its activation of TLR7 and TLR8.[3][4] These receptors are located in the endosomes of various immune cells, including dendritic cells (DCs), macrophages, and B-lymphocytes.[5][6] Upon binding to TLR7 and TLR8, Resiquimod triggers a signaling cascade that is dependent on the adaptor protein MyD88.[5]

This signaling pathway culminates in the activation of key transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[5][6] The activation of these transcription factors leads to the production and secretion of a wide array of pro-inflammatory cytokines and type I interferons (IFN-α/β).[4][5]

The key cytokines induced by Resiquimod include, but are not limited to:

-

Interferon-alpha (IFN-α)

-

Tumor necrosis factor-alpha (TNF-α)

-

Interleukin-6 (IL-6)

-

Interleukin-12 (IL-12)

This cytokine profile promotes a Th1-polarized immune response, which is crucial for effective antiviral and antitumor immunity.[6]

Signaling Pathway

The signaling pathway initiated by Resiquimod binding to TLR7/8 can be visualized as follows:

References

- 1. Resiquimod - Wikipedia [en.wikipedia.org]

- 2. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 5. invivogen.com [invivogen.com]

- 6. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

O-Desethyl Resiquimod: A Deep Dive into its Structure-Activity Relationship as a Potent TLR7/8 Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Resiquimod (R848), a member of the imidazoquinoline family, is a well-established synthetic agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] These receptors are key players in the innate immune system, recognizing single-stranded RNA viruses and triggering a cascade of immune responses, including the production of pro-inflammatory cytokines and type I interferons.[1][3] The immunostimulatory properties of Resiquimod have led to its investigation as a topical treatment for skin cancers and as a vaccine adjuvant.[4][5] The structure-activity relationship (SAR) of the imidazoquinoline scaffold is a critical area of research for the development of next-generation immune response modifiers with improved potency and therapeutic profiles. This technical guide focuses on the SAR of a specific analog, O-Desethyl Resiquimod, and closely related compounds, to provide a comprehensive understanding of how subtle structural modifications can significantly impact biological activity.

Core Structure-Activity Relationship: The C2-Position

The C2 position of the imidazoquinoline core of Resiquimod, which bears an ethoxymethyl group, is a critical determinant of its TLR7 and TLR8 agonist activity. Modification of this side chain has been a key strategy in the development of novel TLR7/8 agonists with altered potency and selectivity.

The Impact of the Ether Oxygen

A pivotal study by Dowling et al. (2015) investigated a series of imidazoquinoline analogs, including a compound referred to as "Hybrid-2". This compound is structurally analogous to this compound, differing from Resiquimod by the absence of the ether oxygen in the C2-side chain.[6][7][8] This seemingly minor modification results in a significant increase in potency for both TLR7 and TLR8.[6][7][8]

Crystallographic studies of human TLR8 in complex with these agonists revealed the structural basis for this enhanced activity. The ether oxygen of Resiquimod's C2-ethoxymethyl substituent engages in an unfavorable electrostatic and/or dipolar interaction with the carbonyl oxygen of Gly572 within the TLR8 binding pocket.[6][8][9] The removal of this ether oxygen in Hybrid-2 eliminates this unfavorable interaction, leading to a more favorable binding affinity and consequently, greater potency.[6][8][9]

Quantitative Analysis of Agonist Potency

The enhanced potency of the O-desethyl analog (represented by Hybrid-2) compared to Resiquimod is evident in both receptor activation and cytokine induction assays.

TLR7 and TLR8 Activation

The half-maximal effective concentrations (EC50) for NF-κB activation in HEK293 cells expressing human TLR7 or TLR8 demonstrate the superior potency of Hybrid-2.

| Compound | TLR7 EC50 (ng/mL) | TLR8 EC50 (ng/mL) |

| Resiquimod (R848) | ~66.6 | ~362.9 |

| Hybrid-2 | 2.5 | 19.2 |

| Data extracted from Dowling et al. (2015).[7] |

Cytokine Induction

The increased potency of Hybrid-2 is also reflected in its ability to induce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in human whole blood and monocyte-derived dendritic cells (MoDCs).

TNF-α Induction in Human Newborn Cord Blood (6-hour stimulation)

| Compound | Concentration (µM) | TNF-α Production (pg/mL, mean ± SEM) |

| Resiquimod (R848) | 0.1 | ~1000 |

| Hybrid-2 | 0.1 | ~2500* |

| Resiquimod (R848) | 1 | ~3000 |

| Hybrid-2 | 1 | ~4000 |

| Statistically significant difference (p < 0.05) compared to Resiquimod at the same concentration. Data are approximate values derived from graphical representation in Dowling et al. (2015).[7] |

IL-1β Induction in Human Newborn Cord Blood (6-hour stimulation)

| Compound | Concentration (µM) | IL-1β Production (pg/mL, mean ± SEM) |

| Resiquimod (R848) | 0.1 | ~200 |

| Hybrid-2 | 0.1 | ~600* |

| Resiquimod (R848) | 1 | ~1000 |

| Hybrid-2 | 1 | ~1200 |

| Statistically significant difference (p < 0.05) compared to Resiquimod at the same concentration. Data are approximate values derived from graphical representation in Dowling et al. (2015).[7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound analogs.

TLR7/8 Reporter Gene Assay

Objective: To determine the potency of compounds in activating human TLR7 and TLR8.

Cell Lines: HEK-293 cells stably transfected with either human TLR7 or human TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

Methodology:

-

Seed HEK-TLR7 or HEK-TLR8 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compounds (e.g., Resiquimod, Hybrid-2) in cell culture medium.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, collect the cell culture supernatants.

-

Measure SEAP activity in the supernatants using a commercially available colorimetric substrate (e.g., QUANTI-Blue™).

-

Read the absorbance at the appropriate wavelength (e.g., 620-655 nm).

-

Calculate the EC50 values by plotting the dose-response curves using non-linear regression analysis.

Whole Blood Cytokine Production Assay

Objective: To measure the induction of pro-inflammatory cytokines by TLR agonists in a physiologically relevant ex vivo system.

Methodology:

-

Collect human peripheral blood from healthy adult volunteers or human newborn cord blood into heparinized tubes.[6]

-

Within 4 hours of collection, dilute the whole blood 1:1 with RPMI 1640 medium.

-

Add the diluted blood to 96-well plates.

-

Add serial dilutions of the test compounds to the wells. Use a vehicle control (e.g., DMSO) for baseline measurement.[7]

-

Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.[7]

-

After incubation, centrifuge the plates to pellet the blood cells.

-

Collect the plasma supernatants.

-

Measure the concentrations of cytokines (e.g., TNF-α, IL-1β) in the supernatants using specific enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays.[6][8]

Monocyte-Derived Dendritic Cell (MoDC) Cytokine Production Assay

Objective: To assess the direct effect of TLR agonists on a key antigen-presenting cell type.

Methodology:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by density gradient centrifugation.

-

Purify CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).

-

Culture the purified monocytes in RPMI 1640 medium supplemented with GM-CSF and IL-4 for 5-7 days to differentiate them into immature MoDCs.

-

Plate the immature MoDCs in 96-well plates.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Collect the culture supernatants.

-

Measure cytokine concentrations in the supernatants by ELISA or multiplex assay.

Visualizations

TLR7/8 Signaling Pathway

Caption: TLR7/8 signaling pathway initiated by this compound.

Experimental Workflow: TLR Reporter Assay

Caption: Workflow for TLR7/8 reporter gene assay.

Experimental Workflow: Whole Blood Cytokine Assay

Caption: Workflow for whole blood cytokine production assay.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the critical role of the C2-substituent on the imidazoquinoline scaffold for potent TLR7 and TLR8 agonism. The removal of the ether oxygen from the C2-ethoxymethyl side chain of Resiquimod eliminates an unfavorable electrostatic interaction within the TLR8 binding pocket, resulting in a significant increase in agonist potency. This is evidenced by lower EC50 values for TLR7 and TLR8 activation and enhanced induction of pro-inflammatory cytokines. This detailed understanding of the SAR at the C2-position provides a rational basis for the design of novel, highly potent imidazoquinoline-based immunomodulators for therapeutic applications, including vaccine adjuvants and cancer immunotherapy.

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes | PLOS One [journals.plos.org]

- 7. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

O-Desethyl Resiquimod: A Technical Guide to the Discovery and Development of Imidazoquinoline-Based TLR7/8 Agonists

Disclaimer: While O-Desethyl Resiquimod is a recognized chemical entity and a potential metabolite of Resiquimod, publicly available literature detailing its specific discovery, development, and preclinical/clinical evaluation is scarce. This guide will, therefore, focus on the extensively studied parent compound, Resiquimod (R848), and other closely related imidazoquinoline analogs to provide a comprehensive technical overview of the discovery and development process for this class of Toll-like receptor (TLR) 7 and 8 agonists. The principles, methodologies, and data presented are representative of the field and directly applicable to the study of novel analogs like this compound.

Introduction to this compound and the Imidazoquinoline Class

This compound is a chemical analog of Resiquimod, a potent immune response modifier. Structurally, it is Resiquimod lacking the ethyl group on the ether linkage at the C2 position of the imidazoquinoline core, resulting in a hydroxymethyl substituent. One study has identified "desethyl or N-oxide Resiquimod" as a metabolite of Resiquimod, suggesting that this compound may be formed in vivo.[1]

Resiquimod itself belongs to the imidazoquinoline family, a class of synthetic small molecules that activate the innate immune system through agonism of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[2][3][4][5] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns, such as single-stranded RNA from viruses.[2][6][7] Activation of TLR7 and TLR8 triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting a robust antiviral and antitumor immune response.[2][3][4][5]

Discovery and Synthesis

The discovery of imidazoquinoline-based TLR7/8 agonists stemmed from research into synthetic immune response modifiers. The general synthesis of these compounds involves a multi-step process to construct the core imidazo[4,5-c]quinoline ring system, followed by modifications at various positions to optimize potency, selectivity, and pharmacokinetic properties.

General Synthesis of Imidazoquinoline Analogs

A representative synthetic scheme for creating imidazoquinoline derivatives is outlined below. This process typically involves the formation of the quinoline core, followed by the annulation of the imidazole ring.

Caption: A generalized workflow for the synthesis of imidazoquinoline TLR7/8 agonists.

Mechanism of Action: TLR7/8 Signaling Pathway

This compound, like its parent compound, is presumed to exert its immunostimulatory effects by acting as an agonist at TLR7 and TLR8. These receptors are located in the endosomal compartments of immune cells, primarily dendritic cells (DCs), macrophages, and B cells.[2][4] Upon binding of an agonist, TLR7 and TLR8 undergo a conformational change, leading to the recruitment of the adaptor protein MyD88.[2][4] This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and IRF7.[2][6][8][9] Activation of these transcription factors results in the production of a variety of cytokines and chemokines.

Caption: Simplified TLR7/8 signaling cascade initiated by an imidazoquinoline agonist.

Preclinical and Clinical Development

The development of a novel TLR7/8 agonist like this compound would follow a standard preclinical and clinical development pipeline. This involves a series of in vitro and in vivo studies to assess its potency, selectivity, efficacy, and safety.

In Vitro Evaluation

Experimental Protocol: TLR7/8 Reporter Assay

This assay is a primary screening method to determine the potency and selectivity of a compound for TLR7 and TLR8.

-

Cell Lines: HEK-293 cells stably transfected with human or murine TLR7 or TLR8 and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase) are commonly used.

-

Cell Culture: Cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded into 96-well plates.

-

Compound Treatment: The test compound (e.g., this compound) is serially diluted and added to the cells. A known TLR7/8 agonist like Resiquimod is used as a positive control.

-

Incubation: Cells are incubated for 18-24 hours to allow for receptor activation and reporter gene expression.

-

Detection: The reporter gene product is quantified. For SEAP, a colorimetric substrate is added, and absorbance is measured. For luciferase, a luminogenic substrate is added, and luminescence is measured.

-

Data Analysis: The dose-response curve is plotted, and the EC50 (half-maximal effective concentration) is calculated to determine the compound's potency.

Table 1: Representative In Vitro Activity of Imidazoquinoline TLR7 Agonists

| Compound | hTLR7 EC50 (nM) | mTLR7 EC50 (nM) | hTLR8 EC50 (nM) | Selectivity (hTLR8/hTLR7) |

| Compound A | 7 | 5 | >5000 | >714 |

| Resiquimod (R848) | 50-100 | 20-50 | 1000-5000 | 10-100 |

Note: Data is representative and compiled from various sources for illustrative purposes.[10]

Experimental Protocol: Cytokine Profiling in Human PBMCs

This assay assesses the functional consequence of TLR activation by measuring the induction of key cytokines.

-

PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture and Treatment: PBMCs are cultured in RPMI-1640 medium and treated with various concentrations of the test compound.

-

Incubation: Cells are incubated for 24-48 hours.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Cytokine Quantification: The concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

Table 2: Representative Cytokine Induction by a TLR7 Agonist in Human PBMCs

| Cytokine | Concentration (pg/mL) at 1 µM |

| IFN-α | 5000 - 15000 |

| TNF-α | 2000 - 8000 |

| IL-6 | 10000 - 30000 |

| IL-12p40 | 500 - 2000 |

Note: Data is representative and compiled from various sources for illustrative purposes.

In Vivo Evaluation

Experimental Protocol: Murine Pharmacokinetic/Pharmacodynamic (PK/PD) Study

This study evaluates the in vivo exposure and immune activation profile of the compound.

-

Animal Model: BALB/c or C57BL/6 mice are typically used.

-

Compound Administration: The test compound is administered via a relevant route (e.g., intravenous, subcutaneous, or oral).

-

Sample Collection: Blood samples are collected at various time points post-administration.

-

Pharmacokinetic Analysis: Plasma concentrations of the compound are measured over time using LC-MS/MS to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

-

Pharmacodynamic Analysis: Plasma levels of key cytokines (e.g., IFN-α, TNF-α) are measured at the same time points to assess the magnitude and duration of immune activation.

Table 3: Representative Pharmacodynamic Response in Mice

| Time Post-Dose (hours) | IFN-α (pg/mL) | TNF-α (pg/mL) |

| 0 | < 20 | < 20 |

| 2 | 1500 | 800 |

| 6 | 800 | 400 |

| 24 | < 50 | < 50 |

Note: Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocol: Murine Tumor Model Efficacy Study

This study assesses the antitumor activity of the compound, often in combination with other therapies like checkpoint inhibitors.

-

Animal Model: Syngeneic tumor models (e.g., CT26 colon carcinoma in BALB/c mice, B16-F10 melanoma in C57BL/6 mice) are commonly used.

-

Tumor Implantation: Tumor cells are implanted subcutaneously into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, treatment with the test compound, a checkpoint inhibitor (e.g., anti-PD-1), or the combination is initiated.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint: The study is terminated when tumors reach a predetermined size, and tumor growth inhibition is calculated. Overall survival may also be monitored.

Caption: A typical workflow for an in vivo tumor efficacy study of a TLR7/8 agonist.

Conclusion

The discovery and development of this compound and other imidazoquinoline-based TLR7/8 agonists represent a promising avenue in immunotherapy. By activating the innate immune system, these compounds have the potential to be used as standalone therapies, vaccine adjuvants, or in combination with other cancer treatments. The technical guide provided here outlines the key steps and methodologies involved in bringing such a compound from initial discovery to preclinical proof-of-concept. While specific data on this compound is limited, the extensive research on Resiquimod and other analogs provides a robust framework for its continued investigation and development.

References

- 1. Imidazoquinolines with improved pharmacokinetic properties induce a high IFNα to TNFα ratio in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 3. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. invivogen.com [invivogen.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. researchgate.net [researchgate.net]

- 7. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toll-like receptor (TLR) signaling pathways [pfocr.wikipathways.org]

- 9. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 10. TLR7-selective agonist shows potent cytokine induction in vitro and in vivo | BioWorld [bioworld.com]

O-Desethyl Resiquimod's Role in Stimulating Innate Immunity: A Technical Guide Based on the Closely Related Agonist Resiquimod (R848)

Disclaimer: As of October 2025, publicly available data on the specific biological activity, experimental protocols, and signaling pathways of O-Desethyl Resiquimod is limited. This guide provides an in-depth technical overview of its parent compound, Resiquimod (R848), a potent and well-characterized Toll-like receptor 7 and 8 (TLR7/8) agonist. Given the structural similarity, the immunological effects of this compound are anticipated to be comparable to those of Resiquimod. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Resiquimod (R848) is a synthetic imidazoquinoline that potently activates the innate immune system through its agonist activity on Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] This activation triggers a signaling cascade that results in the production of a variety of pro-inflammatory cytokines and chemokines, leading to the stimulation of both innate and adaptive immune responses. This guide details the mechanism of action of Resiquimod, presents quantitative data on its immunostimulatory activity, provides detailed experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Mechanism of Action: TLR7/8 Agonism

Resiquimod's primary mechanism of action is the activation of TLR7 and TLR8, which are endosomal pattern recognition receptors.[1][3] These receptors are predominantly expressed on immune cells such as dendritic cells (DCs), macrophages, and B-lymphocytes.[4] Upon binding to TLR7 and/or TLR8 within the endosome, Resiquimod initiates a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[3][5] This event triggers a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) family members, ultimately leading to the activation of key transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).[3][5]

The activation of NF-κB and IRFs results in the transcription and subsequent secretion of a broad range of pro-inflammatory cytokines, including type I interferons (IFN-α/β), interleukin-6 (IL-6), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF-α).[1][2][6] This cytokine milieu promotes a Th1-polarized immune response, characterized by the activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, which are crucial for anti-viral and anti-tumor immunity.[7][8]

Signaling Pathway Visualization

Caption: TLR7/8 Signaling Pathway Activated by Resiquimod (R848).

Quantitative Data on Immunostimulatory Activity

The following tables summarize the quantitative data on the immunostimulatory effects of Resiquimod (R848) from various in vitro and in vivo studies.

Table 1: In Vitro Cytokine Induction by Resiquimod (R848)

| Cell Type | Resiquimod (R848) Concentration | Cytokine Induced | Fold Increase / Concentration | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 nM | Type I IFN | <0.00125 µM | [6] |

| Human PBMCs | 30 nM | Type I IFN | 0.00125 µM | [6] |

| Human PBMCs | 100 nM | Type I IFN | 0.00561 µM | [6] |

| Human PBMCs | Dose-dependent | IFN, TNF, IL-1β, IL-6 | Dose-dependent induction | [1] |

| Mouse Bone Marrow-Derived Macrophages (BMMs) | Not specified | IL-6, IL-12, IFN-γ | Upregulation | |

| Canine PBMCs | Not specified | TNF-α, IL-12 | Strong secretion | [8] |

Table 2: In Vivo Immunomodulatory Effects of Resiquimod (R848)

| Animal Model | Resiquimod (R848) Dose & Route | Key Findings | Reference |

| Wild-type mice | 50 nmol, i.p. | Increased serum IFN-α, TNF-α, and IL-12 | [6] |

| Murine allergic asthma model | 20 µ g/mouse , i.n. | Reduced airway reactivity and inflammation | [6] |

| C57BL/6 mice (subcutaneous and metastatic lung cancer models) | Not specified, i.p. | Reduced tumor burden and prolonged survival | [9] |

| Mice | 50 µg and 100 µg, i.p. | Transient, localized brain volume expansion at the higher dose | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunostimulatory activity of Resiquimod (R848).

In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the induction of cytokine production by Resiquimod in human PBMCs.

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Resiquimod (R848) stock solution (e.g., 1 mg/mL in DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Human whole blood from healthy donors

Protocol:

-

Isolate PBMCs from human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.

-

Prepare serial dilutions of Resiquimod (R848) in complete RPMI 1640 medium.

-

Add the Resiquimod dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Collect the cell-free supernatants and store them at -80°C until cytokine analysis.

-

Measure cytokine concentrations (e.g., IFN-α, TNF-α, IL-6) in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.

NF-κB Activation Assay (Reporter Gene Assay)

Objective: To quantify the activation of the NF-κB signaling pathway by Resiquimod.

Materials:

-

HEK293 cells stably transfected with a TLR7 or TLR8 expression vector and an NF-κB-inducible reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Resiquimod (R848) stock solution.

-

96-well cell culture plates.

-

Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase assay system).

-

Plate reader capable of measuring absorbance or luminescence.

Protocol:

-

Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of Resiquimod (R848) in the cell culture medium.

-

Remove the old medium from the cells and add the Resiquimod dilutions. Include a vehicle control.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, take an aliquot of the cell culture supernatant.

-

Add the appropriate reporter gene detection reagent to the supernatant according to the manufacturer's instructions.

-

Incubate for the recommended time at the specified temperature.

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the fold-increase in NF-κB activity relative to the vehicle control.

Experimental Workflow Visualization

Caption: Experimental Workflows for Evaluating Resiquimod (R848) Activity.

Conclusion

Resiquimod (R848) is a powerful stimulant of the innate immune system, acting as a dual agonist for TLR7 and TLR8. Its ability to induce a robust Th1-biased cytokine response has positioned it as a promising candidate for various therapeutic applications, including as a vaccine adjuvant and in cancer immunotherapy. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to investigate the immunomodulatory properties of Resiquimod and, by extension, its close analogs such as this compound. Further research is warranted to delineate the specific activity profile of this compound and to explore its full therapeutic potential.

References

- 1. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 2. Resiquimod | TLR | HCV Protease | TargetMol [targetmol.com]

- 3. invivogen.com [invivogen.com]

- 4. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Formulation and preclinical evaluation of a Toll-like receptor 7/8 agonist as an anti-tumoral immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | PLOS One [journals.plos.org]

- 10. mdpi.com [mdpi.com]

- 11. Systemic Administration of the TLR7/8 Agonist Resiquimod (R848) to Mice Is Associated with Transient, In Vivo-Detectable Brain Swelling - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Desethyl Resiquimod: A Technical Overview of Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desethyl Resiquimod is a molecule of interest within the imidazoquinoline class of compounds, which are known for their potent immune-modulating activities. As a derivative of Resiquimod (R848), this compound is structurally similar and is anticipated to exhibit a comparable mechanism of action as an agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this derivative, this guide also includes data for the parent compound, Resiquimod, to provide a comparative context. Additionally, it outlines the presumed signaling pathway and describes general experimental protocols for determining key physicochemical parameters.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound

| Property | Value | Source |

| IUPAC Name | 1-[4-amino-2-(hydroxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [1][2] |

| Chemical Formula | C₁₅H₁₈N₄O₂ | [1] |

| Molecular Weight | 286.33 g/mol | [1][2] |

| CAS Number | 144875-23-0 | [1][2] |

Resiquimod (R848) - A Comparative Reference

To provide a frame of reference, the following table details the physicochemical properties of the well-characterized parent compound, Resiquimod.

| Property | Value | Source |

| IUPAC Name | 1-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | [3] |

| Chemical Formula | C₁₇H₂₂N₄O₂ | [3] |

| Molecular Weight | 314.4 g/mol | [3] |

| Melting Point | 193-195°C | |

| Solubility | Water: 0.241 mg/mLEthanol: ≥12.65 mg/mL (with ultrasonic)DMSO: >10 mM | [4][5] |

| pKa (Strongest Basic) | 4.83 | [4] |

| logP | 2.24 | [4] |

Mechanism of Action and Signaling Pathway

This compound, as a derivative of Resiquimod, is presumed to act as an agonist of the endosomally located Toll-like receptors 7 and 8 (TLR7 and TLR8).[3] These receptors are key components of the innate immune system and recognize single-stranded RNA (ssRNA), often of viral origin.[6][7]

Upon binding to TLR7 and TLR8 within the endosome of immune cells such as dendritic cells, macrophages, and B-lymphocytes, a signaling cascade is initiated.[3] This process is dependent on the adaptor protein MyD88.[5] The activation of this pathway leads to the downstream activation of transcription factors, most notably NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).[7][8]

The activation of these transcription factors results in the production and secretion of a variety of pro-inflammatory cytokines and type I interferons (e.g., IFN-α).[3][9] This cytokine milieu promotes the maturation and activation of various immune cells, thereby bridging the innate and adaptive immune responses.[7]

Caption: TLR7/8 signaling cascade initiated by this compound.

Experimental Protocols for Physicochemical Property Determination

While specific experimental protocols for this compound are not available, the following section outlines standard methodologies for determining the key physicochemical properties of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [10][11]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus. The heating medium is typically a high-boiling point oil or a metal block.

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method [12][13]

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gravimetric analysis after solvent evaporation.

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration [14]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa corresponds to the pH at the half-equivalence point, where half of the compound has been neutralized.

logP Determination

The partition coefficient (P), or its logarithm (logP), is a measure of the lipophilicity of a compound. It describes the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octanol and water.

Methodology: Shake-Flask Method [15][16][17]

-

Phase Preparation: n-Octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously in a separatory funnel to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Conclusion

This compound is an intriguing imidazoquinoline derivative with potential as an immune response modifier through the activation of TLR7 and TLR8. While a complete physicochemical profile is not yet publicly available, the data from its parent compound, Resiquimod, provides valuable insights for researchers. The anticipated mechanism of action via the MyD88-dependent signaling pathway offers a clear direction for further biological investigation. The standardized experimental protocols outlined in this guide serve as a foundation for the future characterization of this compound and other novel immunomodulatory compounds.

References

- 1. This compound | CAS 144875-23-0 | LGC Standards [lgcstandards.com]

- 2. This compound | 144875-23-0 [sigmaaldrich.com]

- 3. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. apexbt.com [apexbt.com]

- 6. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. invivogen.com [invivogen.com]

- 8. academic.oup.com [academic.oup.com]

- 9. selleckchem.com [selleckchem.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. youtube.com [youtube.com]

- 13. quora.com [quora.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. app1-c89-pub.pressidium.com - Logp Chemistry [app1-c89-pub.pressidium.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-depth Technical Guide to O-Desethyl Resiquimod and its Putative Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Desethyl Resiquimod is a metabolite of Resiquimod (R-848), an imidazoquinoline compound that functions as a potent immune response modifier. Resiquimod itself is a synthetic ligand for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), key pattern recognition receptors in the innate immune system. The structural difference between the two compounds lies in the substitution at the C2 position of the imidazoquinoline core: Resiquimod possesses an ethoxymethyl group, while this compound has a hydroxymethyl group. The metabolism of Resiquimod to this compound occurs via cytochrome P450 enzymes, specifically CYP3A4.

Resiquimod's activation of TLR7 and TLR8 triggers a cascade of downstream signaling events, leading to the production of various pro-inflammatory cytokines and type I interferons. This robust immune activation underlies its investigation for various therapeutic applications, including as a vaccine adjuvant and in oncology. This guide provides a detailed overview of the core signaling pathways initiated by the parent compound, Resiquimod.

Mechanism of Action of Resiquimod (R-848)

Resiquimod is a small molecule that acts as an agonist for endosomally located TLR7 and TLR8. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is highly expressed in myeloid cells such as monocytes, macrophages, and myeloid dendritic cells. Upon entering the cell, Resiquimod binds to the TLR7 and/or TLR8 receptor within the endosomal compartment. This binding event induces a conformational change in the receptor, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).

Downstream Signaling Pathways of Resiquimod

The activation of TLR7 and TLR8 by Resiquimod initiates a MyD88-dependent signaling pathway, which bifurcates to activate two major transcription factor families: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs).

NF-κB Signaling Pathway

The recruitment of MyD88 to the activated TLR forms a complex known as the "Myddosome". This complex sequentially recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, namely IRAK4 and IRAK1. Activated IRAKs then interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. TRAF6, in turn, activates the inhibitor of NF-κB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.

Caption: Resiquimod-induced NF-κB signaling cascade.

IRF7 Signaling Pathway

In parallel to NF-κB activation, the Myddosome also activates Interferon Regulatory Factors (IRFs), primarily IRF7 in pDCs. The complex of MyD88, IRAK4, IRAK1, and TRAF6 interacts with another complex consisting of IKKα, TRAF3, and IRF7. This leads to the phosphorylation and activation of IRF7. Activated IRF7 then dimerizes and translocates to the nucleus, where it binds to interferon-stimulated response elements (ISREs) in the promoters of type I interferon genes, leading to the robust production of IFN-α.

Caption: Resiquimod-induced IRF7 signaling cascade in pDCs.

Quantitative Data on Resiquimod's Activity

The following tables summarize quantitative data on the immunological effects of Resiquimod from various in vitro and in vivo studies.

Table 1: In Vitro Cytokine Induction by Resiquimod

| Cell Type | Resiquimod Concentration | Cytokine | Fold Induction / Concentration |

| Human PBMCs | 1 µg/mL | IFN-α | > 1000 pg/mL |

| Human PBMCs | 1 µg/mL | TNF-α | ~ 800 pg/mL |

| Human PBMCs | 1 µg/mL | IL-6 | > 1000 pg/mL |

| Human PBMCs | 1 µg/mL | IL-12 | ~ 250 pg/mL |

| Mouse Splenocytes | 1 µM | IL-12 | Significant induction |

| Mouse Macrophages | 1 µg/mL | TNF-α | Significant induction |

Table 2: In Vivo Effects of Resiquimod in Mice

| Administration Route | Dose | Biomarker | Effect |

| Intraperitoneal (i.p.) | 50 nmol | Serum IFN-α | Peak at 2-4 hours |

| Intraperitoneal (i.p.) | 50 nmol | Serum TNF-α | Peak at 1-2 hours |

| Intraperitoneal (i.p.) | 50 nmol | Serum IL-12 | Peak at 4-6 hours |

| Topical | 0.05% gel | Draining Lymph Node Cells | Increased number |

Experimental Protocols for Assessing Resiquimod's Activity

Several standard experimental protocols are employed to characterize the activity of TLR7/8 agonists like Resiquimod.

TLR Reporter Gene Assay

This assay is used to determine the potency and specificity of a compound for its TLR target.

Methodology:

-

Cell Line: HEK293 cells stably co-transfected with a specific human TLR gene (e.g., TLR7 or TLR8) and a reporter gene system, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter.

-

Cell Plating: Plate the HEK-TLR cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of Resiquimod to the wells and incubate for 18-24 hours.

-

SEAP Detection: Collect the cell culture supernatant and measure SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).

-

Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 620-655 nm) and plot the dose-response curve to determine the EC50 value.

Caption: Workflow for a TLR reporter gene assay.

Cytokine Quantification by ELISA

This protocol measures the amount of specific cytokines produced by immune cells in response to Resiquimod stimulation.

Methodology:

-

Cell Isolation: Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs), from whole blood using density gradient centrifugation.

-

Cell Culture: Culture the isolated cells in a 24- or 48-well plate in appropriate media.

-

Stimulation: Treat the cells with various concentrations of Resiquimod or a vehicle control for a specified period (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

ELISA: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokine of interest (e.g., IFN-α, TNF-α) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

-

Data Analysis: Read the absorbance on a plate reader and calculate the cytokine concentration based on a standard curve.

Conclusion

This compound is a metabolite of the potent TLR7/8 agonist Resiquimod. While direct studies on the biological activity of this compound are limited, its structural similarity to the parent compound suggests it may retain some immunostimulatory properties. The detailed understanding of Resiquimod's downstream signaling through the MyD88-dependent activation of NF-κB and IRF7 provides a strong foundation for predicting its potential mechanism of action. Further research is required to isolate this compound and characterize its specific receptor affinity, potency, and downstream cellular effects to fully understand its contribution to the overall immunological response following Resiquimod administration.

Navigating the Toll-like Receptor Landscape: A Technical Guide to the In Vitro Evaluation of O-Desethyl Resiquimod

Disclaimer: As of October 2025, publicly available scientific literature lacks specific in vitro studies, quantitative data, and established experimental protocols for O-Desethyl Resiquimod. This document, therefore, focuses on the extensive in vitro research conducted on its parent compound, Resiquimod (R848) , a potent and well-characterized Toll-like receptor 7 and 8 (TLR7/8) agonist. The methodologies and findings presented herein for Resiquimod serve as a foundational guide for researchers, scientists, and drug development professionals interested in the potential in vitro evaluation of this compound and other related imidazoquinoline compounds.

Introduction to Resiquimod and its Mechanism of Action

Resiquimod (R848) is a synthetic imidazoquinoline that acts as a potent immune response modifier.[1] Its primary mechanism of action is the activation of TLR7 and TLR8, which are endosomal pattern recognition receptors crucial for the innate immune system's response to single-stranded RNA (ssRNA) viruses.[2] Unlike its predecessor, imiquimod, which primarily targets TLR7, Resiquimod is a dual agonist for both TLR7 and TLR8 in humans, leading to a broader and more potent immune activation profile.[1][2] In murine models, however, Resiquimod primarily signals through TLR7.[2]

The activation of TLR7 and TLR8 by Resiquimod initiates a downstream signaling cascade that is largely dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2] This signaling culminates in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[2] The activation of these transcription factors leads to the production of a wide array of pro-inflammatory cytokines, chemokines, and type I interferons, which in turn orchestrate a robust innate and subsequent adaptive immune response.[2][3]

Quantitative Data from In Vitro Studies of Resiquimod

The following tables summarize quantitative data from various in vitro studies on Resiquimod, highlighting its effects on cytokine production and other immunological parameters.

Table 1: Resiquimod-Induced Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Concentration of Resiquimod | Incubation Time | Fold Increase / Concentration | Reference |

| TNF-α | Dose-dependent | Not Specified | Induces production | [4] |

| IL-6 | Dose-dependent | Not Specified | Induces production | [4] |

| IFN-α | Dose-dependent | Not Specified | Induces production | [4] |

| IL-1β | Dose-dependent | Not Specified | Induces production | [4] |

| IL-12 | Not Specified | Not Specified | Induces production in CD14+ cells | [5] |

| IL-18 | Not Specified | Not Specified | Induces production in CD14+ cells | [5] |

| IL-10 | Not Specified | Not Specified | Induces production in CD14+ cells | [5] |

| IL-15 | Not Specified | Not Specified | Induces production in CD14+ cells | [5] |

| IFN-γ | Not Specified | Not Specified | Promotes production in T cells | [5] |

Table 2: Effects of Resiquimod on NF-κB Activity in LS180 Cells

| Concentration of Resiquimod | Incubation Time | Fold Change in NF-κB Activity | P-value | Reference |

| 1 µM | 2 hours | 1.07-fold increase | P = 0.0188 | [6] |

| 10 µM | 2 hours | 1.09-fold increase | P = 0.0142 | [6] |

| 1 µM | 24 hours | 0.64-fold decrease | P < 0.0001 | [6] |

| 10 µM | 24 hours | 0.68-fold decrease | P < 0.0001 | [6] |

| 10 µM | 30 hours | 0.68-fold decrease | P = 0.0003 | [6] |

Experimental Protocols for In Vitro Evaluation of TLR7/8 Agonists

The following are detailed methodologies for key experiments commonly used to characterize the in vitro activity of TLR7/8 agonists like Resiquimod.

Cytokine Production Assay in Human PBMCs

Objective: To quantify the production of various cytokines by human PBMCs in response to stimulation with a TLR7/8 agonist.

Methodology:

-

Isolation of PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Stimulation: Treat the cells with various concentrations of the TLR7/8 agonist (e.g., Resiquimod) or a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs for specific cytokines of interest.

NF-κB Reporter Gene Assay

Objective: To determine the activation of the NF-κB signaling pathway in response to a TLR7/8 agonist.

Methodology:

-

Cell Line: Use a human cell line (e.g., HEK293 or THP-1) stably transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).

-

Cell Plating: Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Stimulation: Treat the cells with various concentrations of the TLR7/8 agonist or a positive control (e.g., TNF-α).

-

Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).

-

Lysis and Reporter Gene Assay:

-

For luciferase assays, lyse the cells and measure luciferase activity using a luminometer.

-

For SEAP assays, collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.

-

-

Data Analysis: Normalize the reporter gene activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay).

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of Resiquimod (R848)

Caption: Resiquimod (R848) signaling through TLR7/8 in the endosome.

General Experimental Workflow for In Vitro TLR Agonist Testing

Caption: A generalized workflow for the in vitro testing of TLR agonists.

References

- 1. The Toll-like receptor 7/8 agonist resiquimod greatly increases the immunostimulatory capacity of human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]

- 4. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. In vitro evidence suggesting that the toll-like receptor 7 and 8 agonist resiquimod (R-848) unlikely affects drug levels of co-administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of Imidazoquinoline Agonists to TLR7/8: A Technical Guide Focused on Resiquimod

A Note on O-Desethyl Resiquimod: Extensive searches of scientific literature did not yield any specific quantitative data regarding the binding affinity, biological activity, or metabolism of this compound. Therefore, this technical guide will focus on its parent compound, Resiquimod (R848), a well-characterized dual agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). The information presented for Resiquimod provides the most relevant available data for understanding the interactions of this class of imidazoquinolines with TLR7/8.

Introduction

Resiquimod (R848) is a synthetic small molecule belonging to the imidazoquinoline family that potently activates the innate immune system through its interaction with TLR7 and TLR8.[1][2] These receptors are key players in the recognition of pathogen-associated molecular patterns (PAMPs), specifically single-stranded RNA (ssRNA) from viruses.[2] As a dual agonist, Resiquimod has been extensively studied for its potential as a vaccine adjuvant and in cancer immunotherapy.[3] Understanding its binding affinity and the subsequent signaling cascade is crucial for the rational design of new and improved immunomodulatory drugs.

Quantitative Data: Potency of Resiquimod (R848)

The following table summarizes the reported EC50 values for Resiquimod (R848) in activating human TLR7 and TLR8.

| Compound | Target | Assay System | EC50 (µM) | Reference |

| Resiquimod (R848) | Human TLR7 | HEK293 cells with NF-κB SEAP reporter | 0.8 - 1.5 | [4] |

| Resiquimod (R848) | Human TLR8 | HEK293 cells with NF-κB SEAP reporter | >100 | [4] |

Note: The EC50 values can vary depending on the specific cell line, reporter system, and experimental conditions used.

Experimental Protocols

The determination of TLR7/8 agonist activity for compounds like Resiquimod is commonly performed using in vitro cell-based assays. A widely used method is the reporter gene assay employing human embryonic kidney 293 (HEK293) cells.

TLR7/8 Reporter Gene Assay

Objective: To determine the potency (EC50) of a test compound in activating human TLR7 or TLR8.

Principle: HEK293 cells, which do not endogenously express most TLRs, are stably transfected with the gene for human TLR7 or TLR8. Additionally, these cells are transfected with a reporter gene, typically secreted embryonic alkaline phosphatase (SEAP) or luciferase, under the control of a promoter that is activated by the NF-κB signaling pathway. When a TLR7/8 agonist binds to the receptor, it triggers a signaling cascade that leads to the activation of NF-κB, which in turn drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of receptor activation and can be quantified using a colorimetric or luminescent substrate.

Materials:

-

HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cell lines (InvivoGen) or equivalent.

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotics).

-

Test compound (Resiquimod) and vehicle control (e.g., DMSO).

-

QUANTI-Blue™ Solution (InvivoGen) or other appropriate substrate for SEAP detection.

-

96-well cell culture plates.

-

Spectrophotometer.

Procedure:

-

Cell Seeding: Seed the HEK-Blue™ hTLR7 or hTLR8 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of the test compound (Resiquimod) in cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and add the different concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired period (e.g., 16-24 hours).

-

Reporter Gene Assay:

-

Collect a sample of the cell culture supernatant.

-

Add the supernatant to the QUANTI-Blue™ Solution in a new 96-well plate.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis:

-

Subtract the background absorbance (from vehicle control) from all readings.

-

Plot the absorbance values against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Visualizations

Experimental Workflow

References

- 1. invivogen.com [invivogen.com]

- 2. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. cancer-research-network.com [cancer-research-network.com]

Exploring the Metabolic Stability of O-Desethyl Resiquimod: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Desethyl Resiquimod is a potential metabolite of Resiquimod (R848), a potent immune response modifier that activates Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Understanding the metabolic stability of such metabolites is crucial in drug development to predict their pharmacokinetic profile, potential for drug-drug interactions, and overall contribution to the therapeutic and toxicological effects of the parent drug. This technical guide provides a comprehensive overview of the current understanding of Resiquimod's metabolism, which is essential for inferring the potential metabolic fate of this compound. Due to a lack of specific data on this compound, this document will focus on the known metabolic pathways of the parent compound and provide generalized experimental protocols for assessing metabolic stability.

Resiquimod Metabolism: Current State of Knowledge

Direct and detailed experimental data on the metabolic stability and metabolic pathways of this compound are not currently available in the public domain. Information from sources such as DrugBank indicates that the metabolism of Resiquimod is "Not Available".[3] However, insights can be drawn from studies on structurally similar compounds.

Imiquimod, another imidazoquinoline derivative and TLR7 agonist, has been shown to be metabolized by cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2, leading to the formation of monohydroxylated metabolites.[4][5] This suggests that Resiquimod may undergo similar oxidative metabolism. The "O-desethyl" nomenclature implies the removal of an ethyl group from an oxygen atom, a common metabolic reaction catalyzed by CYP enzymes. Therefore, it is plausible that O-deethylation is a metabolic pathway for Resiquimod, yielding this compound. The stability of this metabolite would then depend on its susceptibility to further metabolism.

In Vitro Metabolic Stability Assessment: Experimental Protocol

To determine the metabolic stability of this compound, a standard in vitro experimental workflow can be employed using liver microsomes or hepatocytes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

-

This compound (test compound)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Positive control compound with known metabolic stability (e.g., testosterone or verapamil)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Methodology:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

-

Initiation of the Metabolic Reaction:

-

Add a small volume of the this compound stock solution to the pre-warmed microsome mixture to initiate the reaction. The final concentration of the test compound should be below its Km to ensure first-order kinetics.

-

Simultaneously, initiate control incubations:

-

A negative control without the NADPH regenerating system to assess non-enzymatic degradation.

-

A positive control with a compound of known metabolic fate to validate the experimental system.

-

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the concentration of the remaining this compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

-

Resiquimod Signaling Pathway

Resiquimod exerts its immunomodulatory effects by activating TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B-lymphocytes. This activation triggers a downstream signaling cascade.

Caption: Resiquimod activates TLR7/8, leading to cytokine production.

Experimental Workflow for In Vitro Metabolic Stability

The following diagram illustrates the general workflow for assessing the metabolic stability of a compound in vitro.

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

While direct data on the metabolic stability of this compound is not available, the metabolic pathways of the parent compound, Resiquimod, and structurally related molecules provide a foundation for investigation. The provided experimental protocol offers a standardized approach to determine the in vitro metabolic stability of this compound, which is a critical step in its evaluation as a potential drug metabolite. Further research is warranted to elucidate the complete metabolic profile of Resiquimod and its derivatives to fully understand their pharmacological and toxicological implications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. invivogen.com [invivogen.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Toll-like receptor agonist imiquimod is metabolized by aryl hydrocarbon receptor-regulated cytochrome P450 enzymes in human keratinocytes and mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Early Safety Assessment: A Technical Guide to the Initial Toxicity Screening of O-Desethyl Resiquimod

Disclaimer: Publicly available data from direct initial toxicity screening of O-Desethyl Resiquimod is limited. This guide provides a comprehensive framework for the initial toxicity screening of a novel imidazoquinoline compound, such as this compound, based on established preclinical toxicology principles and the known profile of its parent compound, Resiquimod, a potent Toll-like receptor 7 and 8 (TLR7/8) agonist.

This technical whitepaper is intended for researchers, scientists, and drug development professionals, offering a structured approach to the early-stage safety evaluation of this compound. The methodologies and strategies outlined herein are designed to identify potential toxicological liabilities, inform risk assessment, and guide further non-clinical development.

Introduction: The Toxicological Landscape of a Novel TLR7/8 Agonist

This compound is a derivative of Resiquimod, an immune response modifier known to activate TLR7 and TLR8.[1][2] This activation triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines, and the modulation of both innate and adaptive immunity.[2][3] While this immunostimulatory activity is therapeutically desirable for indications such as viral infections and oncology, it also presents a key toxicological consideration. The primary anticipated toxicities are therefore extensions of its pharmacological activity, namely, an exaggerated immune response leading to systemic inflammation and cytokine release syndrome (CRS).[2][4]

An initial toxicity screening program is crucial to characterize the safety profile of this compound and establish a therapeutic window. This program should be designed to assess both on-target (pharmacology-related) and off-target toxicities.

Proposed In Vitro Toxicity Screening Panel

An initial in vitro screening panel is designed to provide an early assessment of the cytotoxic potential and the immunotoxicological profile of this compound. These assays are crucial for early hazard identification and can guide dose selection for subsequent in vivo studies.

| Assay | Cell Line/System | Key Parameters | Endpoints | Rationale |

| General Cytotoxicity | A panel of relevant cell lines (e.g., HepG2 for hepatocytes, HEK293 for embryonic kidney cells, and a relevant immune cell line like THP-1) | Concentration range of this compound, incubation time (e.g., 24, 48, 72 hours) | IC50 (half-maximal inhibitory concentration) determined by assays such as MTT, LDH release, or neutral red uptake.[5][6] | To assess the direct cytotoxic effects of the compound on various cell types and determine a preliminary therapeutic index. |

| Cytokine Release Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) or whole blood from multiple healthy donors.[4][7] | Concentration range of this compound, time points for supernatant collection (e.g., 6, 24, 48 hours).[7] | Quantification of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ, IL-1β, IL-12) and anti-inflammatory cytokines (e.g., IL-10) using multiplex immunoassays (e.g., Luminex, ELISA).[4][7] | To evaluate the potential for inducing a cytokine storm, a critical on-target toxicity for TLR7/8 agonists.[4] |

| Genotoxicity | In vitro micronucleus test in human lymphocytes or a suitable cell line (e.g., CHO, TK6).[8] Ames test (bacterial reverse mutation assay).[8] | Concentration range of this compound, with and without metabolic activation (S9 fraction). | Frequency of micronuclei formation.[8] Revertant colony counts.[8] | To assess the potential of the compound to induce chromosomal damage or gene mutations, which are key indicators of carcinogenicity. |

| Off-Target Screening (Safety Pharmacology) | A panel of receptors, ion channels, and enzymes. | A fixed concentration of this compound (e.g., 10 µM). | Percent inhibition or activation of off-targets.[8] | To identify potential off-target activities that could lead to unexpected adverse effects. |

Proposed Preliminary In Vivo Toxicity Study Design

Following the in vitro assessment, a preliminary in vivo study in a relevant animal model, typically rodents, is necessary to understand the compound's systemic toxicity profile.

| Study Parameter | Description | Rationale |

| Animal Model | Male and female mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[9][10] | Rodents are commonly used in early toxicity studies due to their well-characterized biology and the availability of historical control data. |

| Route of Administration | To be determined by the intended clinical route (e.g., intravenous, subcutaneous, oral).[11] | The route of administration can significantly impact the pharmacokinetic and toxicity profiles. |

| Dose Levels | A minimum of three dose levels (low, mid, high) and a vehicle control group.[9] Dose selection should be informed by in vitro data and, if available, pharmacokinetic data. | To establish a dose-response relationship for any observed toxicities and to identify a No-Observed-Adverse-Effect-Level (NOAEL). |

| Duration | Single dose or a short-term (e.g., 7-14 days) repeated-dose study.[12] | To assess acute and sub-acute toxicity. |

| Endpoints | - Clinical Observations: Daily monitoring for signs of toxicity (e.g., changes in activity, posture, breathing).[10]- Body Weight: Measured at baseline and regularly throughout the study.[9]- Hematology and Clinical Chemistry: Blood analysis at termination to assess effects on blood cells and organ function.[9]- Cytokine Profiling: Measurement of plasma cytokine levels at early time points post-dosing.[4]- Gross Pathology and Histopathology: Macroscopic examination of organs at necropsy and microscopic examination of key tissues.[9] | To provide a comprehensive assessment of the compound's effects on major organ systems and to identify target organs of toxicity. |

Visualizing the Path Forward: Workflows and Pathways

Experimental Workflow for Initial Toxicity Screening

Caption: A generalized workflow for the initial toxicity screening of a novel compound.

TLR7/8 Signaling Pathway

Caption: The TLR7/8 signaling pathway initiated by an agonist like this compound.

Conclusion

The initial toxicity screening of this compound is a critical step in its preclinical development. While direct data is not yet publicly available, a well-structured screening program, guided by the known pharmacology of TLR7/8 agonists and established toxicological methods, can effectively characterize its safety profile. The proposed in vitro and in vivo studies will provide essential data to understand the dose-response relationship of potential toxicities, identify target organs, and establish a preliminary safety margin. This information is indispensable for making informed decisions about the continued development of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. labcorp.com [labcorp.com]

- 5. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]

- 6. youtube.com [youtube.com]

- 7. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]

- 8. m.youtube.com [m.youtube.com]

- 9. syngeneintl.com [syngeneintl.com]

- 10. Toxicology | MuriGenics [murigenics.com]

- 11. noblelifesci.com [noblelifesci.com]

- 12. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

Methodological & Application

Application Notes and Protocols for O-Desethyl Resiquimod In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction